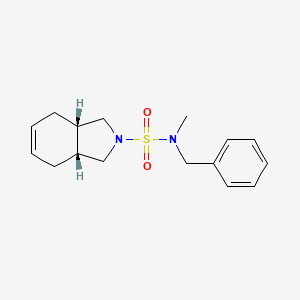
N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide, also known as BDPC, is a psychoactive drug that belongs to the class of piperazine derivatives. BDPC has been studied for its potential use in scientific research due to its unique pharmacological properties.
Mechanism of Action
N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide works by binding to serotonin and dopamine receptors, which leads to the activation of these receptors and the release of neurotransmitters. This results in a range of physiological and psychological effects, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin and dopamine levels in the brain. This compound has also been shown to have anxiolytic and antidepressant effects, as well as effects on learning and memory.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, this compound also has several limitations, including its potential for toxicity and its limited availability.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide, including further studies on its mechanism of action and its potential therapeutic applications. This compound may also be useful for studying the role of serotonin and dopamine receptors in the development of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to determine the safety and efficacy of this compound for use in humans.
Conclusion
In conclusion, this compound is a psychoactive drug that has been studied for its potential use in scientific research. This compound has a unique pharmacological profile, with high affinity for serotonin and dopamine receptors. This compound has several advantages for use in lab experiments, including its ability to modulate neurotransmitter levels in the brain. However, this compound also has several limitations, including its potential for toxicity and limited availability. Future research on this compound may provide valuable insights into the role of serotonin and dopamine receptors in various physiological processes and may lead to the development of new therapeutic interventions for psychiatric disorders.
Synthesis Methods
N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide can be synthesized through a multistep process that involves the reaction of 1,3-benzodioxole with 2-chlorobenzyl chloride followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. This compound has also been shown to have an affinity for dopamine receptors, which are involved in the regulation of reward and motivation.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-16-4-2-1-3-14(16)12-22-7-9-23(10-8-22)19(24)21-15-5-6-17-18(11-15)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIUQHARZWIIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-[2-(1H-indol-1-yl)ethyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B5437318.png)
![2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5437325.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5437327.png)
![N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5437335.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5437340.png)
![N-{3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-3-oxopropyl}urea](/img/structure/B5437343.png)
![ethyl 1-[2-(2-allylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5437345.png)
![5-amino-3-{1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5437350.png)
![2-ethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5437355.png)
![7-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5437391.png)
![2-[2-(4-nitrophenyl)vinyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5437395.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5437400.png)